Triphenylphosphine

organometallic chemistry homogeneous catalysis ligand design

Triphenylphosphine (PPh₃) is the definitive workhorse tertiary arylphosphine for industrial and academic synthesis. Its Tolman cone angle of 145° delivers a predictable steric and electronic profile that stabilizes Pd(0)/Pd(II) intermediates in Suzuki, Heck, and Stille couplings without over-shielding the metal center, making it the rational first-line ligand for reaction development. Unlike pyrophoric trialkylphosphines, PPh₃ requires no inert-atmosphere infrastructure, and its solid oxide by-product is easily removed by filtration. For standard Wittig olefinations and oxa-Michael additions, this non-pyrophoric, bench-stable solid eliminates handling risk and reduces purification overhead. Procure based on standard ≥99% (GC) purity grades unless specific sensitivity to triphenylphosphine oxide is identified.

Molecular Formula C18H15P
(C6H5)3P
(C6H5)3P
C18H15P
Molecular Weight 262.3 g/mol
CAS No. 603-35-0
Cat. No. B044618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylphosphine
CAS603-35-0
SynonymsEPCAT-P;  JC 263;  NSC 10;  NSC 215203;  P 100;  P 100 (accelerator);  PP 200;  PP 360;  PPH 3;  TPP;  Triphenylphosphane;  Triphenylphosphide;  Triphenylphosphine;  Triphenylphosphorus;  PPh3
Molecular FormulaC18H15P
(C6H5)3P
(C6H5)3P
C18H15P
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
InChIKeyRIOQSEWOXXDEQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
FREELY SOL IN ETHER;  SOL IN BENZENE, CHLOROFORM, GLACIAL ACETIC ACID;  LESS SOL IN ALCOHOL;  PRACTICALLY INSOL IN WATER
SOL IN CARBON TETRACHLORIDE
Solubility in water, mg/l at 25 °C: 0.09 (very poor)

Triphenylphosphine (CAS 603-35-0) for Industrial Procurement: Core Properties and Supplier Specifications


Triphenylphosphine (PPh₃, CAS 603-35-0) is a tertiary arylphosphine widely utilized as a nucleophilic catalyst, stoichiometric reagent, and ligand for transition metals in organic synthesis and industrial catalysis [1]. Its molecular formula is C₁₈H₁₅P with a molecular weight of 262.29 g/mol, and it is typically supplied as a white crystalline solid with a melting point range of 77–84 °C and a boiling point of 377 °C [2]. Commercial grades are generally available at purities of ≥95.0% to ≥99.0% (GC), with the primary impurity being ~3% triphenylphosphine oxide [2].

Why Triphenylphosphine (CAS 603-35-0) Cannot Be Replaced by Generic Phosphine Analogs in Critical Workflows


Phosphine ligands and reagents are not functionally interchangeable; even subtle structural modifications profoundly alter steric profile, electronic character, nucleophilicity, and air stability, which in turn dictate catalytic turnover, reaction yield, and product purity [1]. Triphenylphosphine occupies a unique and well-characterized position on the Tolman cone angle spectrum (145°), balancing moderate steric bulk with strong σ-donor and weak π-acceptor properties [2]. In contrast, trialkylphosphines (e.g., PMe₃, PEt₃) offer stronger σ-donation but are pyrophoric and require rigorous inert-atmosphere handling, while ortho-substituted triarylphosphines (e.g., tri(o-tolyl)phosphine) provide greater steric shielding that may either enhance selectivity or completely inhibit coordination, depending on the metal center and reaction conditions [2][3].

Triphenylphosphine (603-35-0): Head-to-Head Quantitative Comparison Data for Procurement Decisions


Triphenylphosphine Steric Profile: Tolman Cone Angle of 145° Compared to Trialkyl and Bulky Aryl Ligands

Triphenylphosphine exhibits a Tolman cone angle of 145°, which provides a well-defined, moderate steric environment that balances substrate accessibility with metal-center protection [1]. This value sits precisely between smaller, more reactive phosphines such as P(CH₃)₃ (118°) and highly bulky ligands such as P(t-Bu)₃ (182°) and P(2,4,6-Me₃C₆H₂)₃ (212°), enabling rational ligand selection based on quantifiable steric parameters [1].

organometallic chemistry homogeneous catalysis ligand design

Triphenylphosphine Air Stability vs. Pyrophoric Trialkylphosphines: Direct Handling and Procurement Advantage

Triphenylphosphine is a non-pyrophoric, bench-stable solid that can be weighed and handled in ambient air without special precautions, whereas trialkylphosphines such as PMe₃ and PEt₃ are pyrophoric liquids that ignite spontaneously upon air exposure and require strict inert-atmosphere glovebox techniques [1]. This fundamental stability difference translates directly into reduced operational cost, simplified supply chain logistics, and improved laboratory safety profiles for PPh₃-based processes [1].

air-stable ligands industrial handling phosphine safety

Triphenylphosphine vs. Tri(o-tolyl)phosphine in Suzuki Polycondensation: Molecular Weight and Purity Outcomes

In a comparative study of Suzuki polycondensation for synthesizing soluble poly(p-phenylene) derivatives, polymerizations catalyzed by Pd precursors with tri(o-tolyl)phosphine (TOTP) yielded polymers with undetectable phosphine incorporation by ³¹P NMR (even after 20,000 scans) and higher molecular weights [1]. In contrast, polymers synthesized using triphenylphosphine (TPP) exhibited clear phosphine incorporation signals, and at higher catalyst loadings (2%) resulted in considerably lower molecular weights, attributed to aryl–aryl interchange side reactions facilitated by the less sterically hindered TPP ligand [1]. A separate study confirmed that TOTP far surpasses TPP in producing high-molecular-weight polymers (order of 10⁵ g/mol) under optimized conditions [2].

Suzuki coupling polymer synthesis palladium catalysis

Triphenylphosphine Nucleophilic Catalysis: Quantitative Yield Comparison in Oxa-Michael Additions

In a systematic study of triarylphosphine-catalyzed oxa-Michael additions using 1 mol% catalyst loading under solvent-free, room-temperature conditions, triphenylphosphine (TPP) was benchmarked against electron-rich analogs [1]. TPP proved effective for reactions involving strong Michael acceptors and acidic alcohols, but for more challenging substrates—specifically poor/intermediate Michael acceptors (e.g., acrylamide, acrylonitrile) and less acidic alcohols (e.g., isopropanol)—TPP exhibited markedly lower catalytic efficiency compared to tris(4-methoxyphenyl)phosphine (TMTPP), which demonstrated "decisive superiority" for these difficult transformations [1].

organocatalysis oxa-Michael addition nucleophilic phosphine

Triphenylphosphine Commercial Purity Specifications: ~3% Triphenylphosphine Oxide Impurity and Procurement Considerations

Commercial triphenylphosphine is typically supplied with assay specifications of ≥95.0% to ≥99.0% (GC), with the principal impurity being approximately 3% triphenylphosphine oxide (TPPO) arising from gradual air oxidation [1]. While higher purity grades (≥99%) are available, the ~3% TPPO content in standard grades is often inconsequential for many catalytic applications; however, for moisture- and oxygen-sensitive reactions or where TPPO acts as a catalyst poison, procurement of freshly purified material or use of alternative, more oxidation-resistant ligands (e.g., tri(o-tolyl)phosphine) may be warranted [1][2].

chemical procurement purity analysis impurity profile

Triarylphosphine vs. Trialkylphosphine in Wittig and Staudinger Reactions: Comparative Selectivity and By-Product Removal

A comprehensive literature review comparing trialkylphosphines and triarylphosphines in stoichiometric Wittig, Staudinger, and Mitsunobu reactions highlights pronounced differences in reaction rates, product selectivity (E/Z ratios), and ease of by-product removal [1]. Triarylphosphines like triphenylphosphine generally afford the thermodynamically more stable (E)-alkene as the major product in Wittig reactions, whereas trialkylphosphines can yield higher proportions of the (Z)-isomer due to altered ylide reactivity and betaine equilibration pathways . Additionally, the solid, easily separable triphenylphosphine oxide by-product from PPh₃ is operationally simpler to remove than the often oily or water-soluble trialkylphosphine oxide by-products [1].

Wittig reaction Staudinger reaction phosphine stoichiometric reagent

Triphenylphosphine (CAS 603-35-0): Evidence-Backed Application Scenarios for Informed Procurement


Large-Scale Wittig Olefination for (E)-Alkene Synthesis

Triphenylphosphine is the workhorse stoichiometric reagent for Wittig reactions on industrial scale. Its non-pyrophoric, bench-stable nature eliminates the need for expensive inert-atmosphere infrastructure, while its solid triphenylphosphine oxide by-product is easily removed by filtration or precipitation, simplifying purification [1]. The class-level preference for (E)-alkene formation is well documented and reliably exploited in pharmaceutical and fine chemical manufacturing [2].

Palladium-Catalyzed Cross-Couplings (Suzuki, Heck, Stille) Requiring Moderate Steric Ligands

With a Tolman cone angle of 145°, triphenylphosphine provides a predictable, moderate steric environment that stabilizes Pd(0) and Pd(II) intermediates without completely shielding the metal center [1]. This balance makes PPh₃-based catalysts (e.g., Pd(PPh₃)₄) the default choice for a broad range of Suzuki, Heck, and Stille couplings, especially when aryl bromides and iodides are used [2]. However, for challenging aryl chlorides or reactions prone to ligand incorporation side reactions, more sterically demanding ligands such as tri(o-tolyl)phosphine or dialkylbiaryl phosphines should be procured instead [3].

Nucleophilic Organocatalysis of Oxa-Michael Additions with Reactive Substrates

Triphenylphosphine is an effective and cost-efficient nucleophilic catalyst for oxa-Michael additions involving strong Michael acceptors (e.g., methyl vinyl ketone) and acidic alcohols [1]. For these standard substrate combinations, the additional expense of electron-rich triarylphosphines is not justified. Procurement of PPh₃ for such applications should be based on standard purity grades (≥95%) unless specific sensitivity to triphenylphosphine oxide is identified [2].

Academic and Industrial Ligand Screening Libraries

Triphenylphosphine serves as the essential baseline comparator in any phosphine ligand screening library due to its extensively characterized steric (cone angle 145°) and electronic (strong σ-donor, weak π-acceptor) parameters [1]. Its widespread commercial availability and low cost make it the logical first-line ligand for reaction development; subsequent optimization can then rationally target analogs based on quantifiable deviations from the PPh₃ benchmark [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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